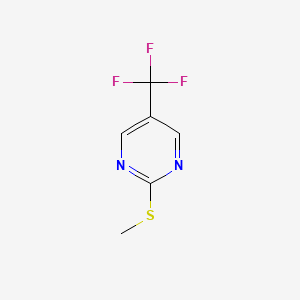

2-(Methylthio)-5-(trifluoromethyl)pyrimidine

Descripción general

Descripción

2-(Methylthio)-5-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group at the 2-position and a trifluoromethyl group at the 5-position

Métodos De Preparación

The synthesis of 2-(Methylthio)-5-(trifluoromethyl)pyrimidine typically involves the introduction of the trifluoromethyl group and the methylthio group onto the pyrimidine ring. One common method involves the trifluoromethylation of a suitable pyrimidine precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol (CH3SH) or its derivatives .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group undergoes nucleophilic displacement under specific conditions. For example:

In a study by Wang et al. (2022), analogous trifluoromethyl pyrimidines underwent nucleophilic substitution with amines to yield bioactive amide derivatives, suggesting similar reactivity for the methylthio variant .

Oxidation of the Methylthio Group

The methylthio group is oxidizable to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C | 2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine | 85% | |

| m-CPBA | Dichloromethane, 0°C | 2-(Methylsulfonyl)-5-(trifluoromethyl)pyrimidine | 78% |

The sulfone derivatives exhibit enhanced electrophilicity, enabling further functionalization .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis. For instance, reaction with thioureas yields thiazolo[4,5-d]pyrimidine derivatives:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Thiourea | K₂CO₃, DMF, 80°C | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine | Anticancer agents |

This meth

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives related to 2-(methylthio)-5-(trifluoromethyl)pyrimidine. For instance, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Among these, compounds with trifluoromethyl substitutions exhibited notable antiproliferative activity. The National Cancer Institute selected several derivatives for further testing, demonstrating their promising therapeutic potential against cancer .

Anti-inflammatory Effects

Research has also indicated that pyrimidine derivatives can possess anti-inflammatory properties. Certain compounds derived from the pyrimidine framework showed significant inhibition of COX-2 activity, which is crucial in the inflammatory response. The structure-activity relationship (SAR) studies suggested that electron-donating groups enhance this activity, making these derivatives valuable in developing anti-inflammatory drugs .

Herbicide Development

The compound's structural characteristics make it suitable for developing herbicides. For example, related trifluoromethyl pyridine derivatives have been studied for their effectiveness in controlling weed species in agricultural settings. The trifluoromethyl group is known to enhance the herbicidal activity of compounds by improving their metabolic stability and efficacy against target plants .

Synthesis Techniques

The synthesis of this compound typically involves several synthetic routes that emphasize efficiency and yield. A notable method includes using readily available starting materials like 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate under controlled conditions to achieve high yields without hazardous reagents. This method not only simplifies the synthesis process but also makes it more suitable for large-scale production .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound and its derivatives:

Case Study 1: Anticancer Evaluation

In a comprehensive study conducted by the National Cancer Institute, several new compounds derived from 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were evaluated. Among these, one compound demonstrated significant cytotoxicity across multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of pyrimidine derivatives revealed that specific substitutions on the pyrimidine ring could enhance COX-2 inhibition significantly. These findings suggest that further exploration into structural modifications could lead to the development of more effective anti-inflammatory agents.

Mecanismo De Acción

The mechanism of action of 2-(Methylthio)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methylthio group can participate in various biochemical reactions, potentially leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

2-(Methylthio)-5-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

2-(Methylthio)-6-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at the 6-position.

2-(Methylthio)-4-(trifluoromethyl)pyrimidine: Similar structure but with the trifluoromethyl group at the 4-position.

2-(Methylthio)-5-(difluoromethyl)pyrimidine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

The unique positioning of the trifluoromethyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

2-(Methylthio)-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a subject of interest for drug development.

- Chemical Formula : C7H6F3N

- Molecular Weight : 175.13 g/mol

- Structure : The compound consists of a pyrimidine ring substituted with a methylthio group at position 2 and a trifluoromethyl group at position 5.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its effects on microbial organisms.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. In one study, several pyrimidine derivatives were evaluated for their antiproliferative effects against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) cells. The results demonstrated that certain derivatives exhibited high cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A375 | 5.66 |

| This compound | DU145 | 4.38 |

| Other Derivatives | MCF-7 | Varies |

The National Cancer Institute (NCI) has recognized some of these compounds for further evaluation in their screening programs due to their promising anticancer activities .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. In vitro studies demonstrated moderate to excellent antifungal activity against various fungal strains. For example, certain derivatives showed inhibition rates comparable to established antifungal agents like tebuconazole.

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| This compound | Botrytis cinerea | 96.76 |

| This compound | Sclerotinia sclerotiorum | 82.73 |

These findings suggest that the compound could be valuable in developing new antifungal treatments .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. For instance, it may inhibit enzymes involved in cell proliferation or disrupt cellular signaling pathways essential for cancer cell survival . The trifluoromethyl group is hypothesized to enhance binding affinity to these targets due to increased lipophilicity.

Case Studies

- Anticancer Screening : In a study published in MDPI, several pyrimidine derivatives were screened against the NCI-60 panel of human cancer cell lines, revealing that compounds similar to this compound displayed significant cytostatic effects across multiple cancer types .

- Fungal Inhibition : Another study evaluated the antifungal activity of various pyrimidine derivatives, including those with methylthio and trifluoromethyl substitutions, demonstrating their potential as effective fungicides against resistant strains .

Propiedades

IUPAC Name |

2-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2S/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQBBHLMFHPEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406230 | |

| Record name | 2-(Methylthio)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176214-15-6 | |

| Record name | 2-(Methylthio)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.